6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole
CAS No.: 346691-90-5
Cat. No.: VC4837204
Molecular Formula: C18H18BrN3S
Molecular Weight: 388.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346691-90-5 |
|---|---|
| Molecular Formula | C18H18BrN3S |
| Molecular Weight | 388.33 |
| IUPAC Name | 6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C18H18BrN3S/c1-21-8-10-22(11-9-21)15-5-2-13(3-6-15)18-20-16-7-4-14(19)12-17(16)23-18/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | CLTHVXHFUZWNAX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole, highlights its two primary moieties:
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A benzothiazole ring substituted with a bromine atom at the 6-position.
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A 4-methylpiperazine group attached via a phenyl ring at the 2-position of the benzothiazole .
Key Physicochemical Properties:
The presence of the 4-methylpiperazine group enhances solubility in polar solvents, while the bromine atom contributes to electrophilic reactivity, facilitating interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Bromination: Introduction of bromine at the 6-position of the benzothiazole core.
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Coupling Reactions: Suzuki-Miyaura or Ullmann coupling to attach the 4-(4-methylpiperazin-1-yl)phenyl group .
A representative pathway includes:
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Step 1: Bromination of 2-aminothiophenol with N-bromosuccinimide (NBS) to form 6-bromo-1,3-benzothiazole.
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Step 2: Palladium-catalyzed coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.
Optimization Challenges:
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Yield Improvements: Use of microwave irradiation or sonochemical methods reduces reaction times .
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Purity: Column chromatography or recrystallization from ethanol achieves >95% purity .
Pharmacological Activities
Anticancer Activity
The compound’s piperazine moiety enhances DNA intercalation and topoisomerase inhibition:
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Cytotoxicity: IC₅₀ values of 3.3–15.0 nM against breast (MCF-7) and lung (A549) cancer cells .
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Selectivity: Minimal toxicity to non-cancerous HEK-293 cells (IC₅₀ > 100 µM) .
Anti-Inflammatory Effects
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COX-2 Inhibition: 70% suppression at 10 µM, comparable to naproxen .
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In Vivo Efficacy: 50% reduction in carrageenan-induced paw edema in rats at 25 mg/kg .
Applications in Drug Discovery
Lead Optimization
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Structural Analogues: Modifications at the piperazine nitrogen improve blood-brain barrier penetration for CNS targets .
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Hybrid Molecules: Conjugation with fluoroquinolones enhances antitubercular activity (MIC = 0.5 µg/mL) .
Diagnostic Probes
Recent Advances and Future Directions
Computational Studies
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